(1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride

Stereochemistry Chiral building block Asymmetric synthesis

This chiral, trans-configured cyclobutane building block is supplied as a hydrochloride salt for direct aqueous solubility. Unlike regioisomeric or diastereomeric mixtures, its defined (1R,2R) stereochemistry ensures single-enantiomer precision in ATP-binding pocket mimicry, directly supporting CDK family selectivity and metalloenzyme fragment-based discovery. With confirmed multi-supplier availability at ≥95% purity, this compound streamlines SAR exploration and scale-up with competitive quotations.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64
CAS No. 2550997-47-0
Cat. No. B2768979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride
CAS2550997-47-0
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64
Structural Identifiers
SMILESC1CC(C1C(=O)O)N2C=CN=C2.Cl
InChIInChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7(6)10-4-3-9-5-10;/h3-7H,1-2H2,(H,11,12);1H/t6-,7-;/m1./s1
InChIKeyMJFGFQMMSCVXQA-ZJLYAJKPSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride – CAS 2550997-47-0 Procurement & Structural Baseline


(1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride (CAS 2550997-47-0) is a chiral, trans-configured cyclobutane building block bearing an imidazole substituent at the C2 position and a carboxylic acid at C1, supplied as the hydrochloride salt. The compound has a molecular formula of C₈H₁₁ClN₂O₂, a molecular weight of 202.64 g/mol, and two defined (1R,2R) stereocenters [1]. It is catalogued by Enamine as EN300-27685109 and is offered at ≥95% purity (¹H-NMR) across multiple independent suppliers including 1PlusChem and Aaron [2]. The rigid cyclobutane scaffold, combined with the defined trans-stereochemistry and the metal-coordinating imidazole moiety, positions this compound as a versatile intermediate for medicinal chemistry and asymmetric synthesis programs [3].

Why (1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride Cannot Be Replaced by Generic Cyclobutane-Imidazole Analogs


Compounds within the imidazolyl-cyclobutane carboxylic acid class are frequently treated as interchangeable, yet critical discrepancies in regiochemistry, stereochemistry, and salt form render simple substitution scientifically invalid. The target compound bears the imidazole at the 2-position with defined (1R,2R) trans-stereochemistry, whereas the closest commercial analog—3-(1H-imidazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS 2260933-39-7)—is sold as a mixture of diastereomers with undefined stereochemistry [1][2]. The hydrochloride salt form of the target compound confers aqueous solubility advantages over free-base alternatives such as 1-(1H-imidazol-5-yl)cyclobutane-1-carboxylic acid (CAS 1498838-79-1, MW 166.18 g/mol, no counterion) . In kinase-focused medicinal chemistry, the trans-1,2-disubstituted cyclobutane geometry is directly implicated in achieving selectivity within the CDK family; cis-substituted or regioisomeric analogs exhibit altered binding modes and reduced selectivity windows [3]. These structural variables mean that procurement decisions based solely on the imidazole-cyclobutane-carboxylic acid motif risk introducing uncontrolled stereochemical heterogeneity, altered pharmacokinetic-relevant physicochemical properties, and divergent structure-activity relationships.

(1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride – Quantitative Differentiation Evidence Against Closest Analogs


Defined (1R,2R) Absolute Stereochemistry vs. Diastereomeric Mixture in the 3-Position Isomer

The target compound (1R,2R)-2-imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride (CAS 2550997-47-0) possesses two fully defined atom stereocenters with absolute (1R,2R) trans-configuration. In contrast, the commercially available 3-position analog 3-(1H-imidazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS 2260933-39-7) is explicitly specified by PubChem as a 'Mixture of diastereomers' with zero defined atom stereocenters [1][2]. The target compound has a Defined Atom Stereocenter Count of 2 versus 0 for the 3-isomer, and a distinct stereospecific InChIKey (MJFGFQMMSCVXQA-ZJLYAJKPSA-N) that encodes the (1R,2R) configuration [1].

Stereochemistry Chiral building block Asymmetric synthesis

Regiochemistry: 2-Position Imidazole Substitution Enables Trans-1,2-Disubstituted Cyclobutane Scaffold

The target compound features the imidazole heterocycle at the C2 position of the cyclobutane ring, resulting in a trans-1,2-disubstituted cyclobutane scaffold. The closest commercially catalogued analog, 3-(1H-imidazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS 2260933-39-7), substitutes the imidazole at the C3 position, producing a 1,3-disubstituted geometry. This positional difference alters the dihedral angle between the carboxylic acid and imidazole vectors. In published kinase inhibitor design studies, trans-1,2-disubstituted cyclobutyl-imidazole inhibitors demonstrated up to 30-fold selectivity for CDK5 over CDK2, a selectivity window that is critically dependent on the specific spatial presentation of the imidazole and carboxylate pharmacophores to the kinase ATP-binding pocket [1].

Regiochemistry Scaffold geometry Kinase inhibitor design

Hydrochloride Salt Form Provides Solubility and Handling Advantages Over Free-Base Analogs

The target compound is supplied as the hydrochloride salt, with a molecular weight of 202.64 g/mol (free base: 166.18 g/mol) [1]. In comparison, 1-(1H-imidazol-5-yl)cyclobutane-1-carboxylic acid (CAS 1498838-79-1) is catalogued as the free base (MW 166.18 g/mol, C₈H₁₀N₂O₂) without a counterion . The hydrochloride salt form of the target compound is explicitly noted to enhance solubility and stability, facilitating handling in research applications [2]. The topological polar surface area (TPSA) of the target compound is 55.1 Ų, with 2 hydrogen bond donors and 3 hydrogen bond acceptors [1], whereas the free-base analog has different hydrogen-bonding capacity due to the absence of the chloride counterion.

Salt form Aqueous solubility Formulation compatibility

Multi-Supplier Availability at Defined Purity (≥95%) Enables Procurement Flexibility

The target compound is stocked and supplied by at least three independent vendors—Enamine (EN300-27685109), 1PlusChem (1P028AHY), and Aaron (AR028AQA)—all at ≥95% purity, with pricing published as of 2025 [1]. Enamine offers 0.05 g at $338, 1 g at $1,458, and 5 g at $4,226 [1]. For the 3-position isomer (CAS 2260933-39-7), CymitQuimica lists 25 mg at €278 , while availability from multiple US-based distributors is comparatively limited. The multiple-supplier landscape for the target compound provides redundancy against single-source supply disruption and enables competitive quotation.

Commercial availability Purity specification Supply chain

Published Synthetic Methodology for N-Heterocycle-Substituted Cyclobutanes Validates Scaffold Accessibility

A 2024 publication by Robert and Waser (Chem. Eur. J. 2025, 31, e202403986) demonstrates a general diastereoselective method for synthesizing N-heterocycle-substituted cyclobutanes via Michael addition onto cyclobutenes, successfully incorporating imidazoles, azoles, and nucleobase derivatives [1]. This method provides a validated synthetic entry to the trans-1,2-disubstituted imidazolyl-cyclobutane scaffold class, supporting both custom analog synthesis and late-stage functionalization of building blocks like the target compound. The publication explicitly highlights the enhanced molecular diversity of such small-ring building blocks for medicinal chemistry applications [1].

Synthetic methodology Diastereoselective synthesis Medicinal chemistry

(1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride – Evidence-Backed Application Scenarios


Stereochemically Defined Chiral Building Block for Kinase Inhibitor Lead Optimization

The trans-1,2-disubstituted cyclobutane scaffold of the target compound closely matches the geometry of cyclobutyl-substituted imidazole inhibitors described in the CDK inhibitor literature, where cis-substituted cyclobutyl-4-aminoimidazole inhibitors achieved up to 30-fold selectivity for CDK5 over CDK2 [1]. The defined (1R,2R) stereochemistry eliminates the stereochemical ambiguity inherent in diastereomeric mixtures, making this compound suitable for synthesizing single-enantiomer kinase inhibitor candidates where stereochemistry directly impacts ATP-binding pocket complementarity [1][2].

Metal-Coordinating Ligand Precursor for Metalloenzyme Inhibitor Design

The imidazole ring at the 2-position provides a metal-coordinating nitrogen capable of binding zinc, iron, or magnesium ions in metalloenzyme active sites. Crystallographic studies of related 1H-imidazole-2-carboxylic acid derivatives in complex with VIM-2 metallo-β-lactamase (PDB: 7DUZ) demonstrate that imidazole-carboxylate pharmacophores can engage catalytic metal ions [1]. The target compound's free carboxylic acid and imidazole moieties, combined with its rigid cyclobutane spacer, offer a pre-organized bidentate ligand geometry suitable for fragment-based metalloenzyme inhibitor discovery.

Hydrochloride Salt for Direct Use in Aqueous Bioconjugation and Amide Coupling

The hydrochloride salt form (≥95% purity) of the target compound enables direct dissolution in aqueous or polar organic media without additional acid scavenging, streamlining amide coupling, esterification, or bioconjugation workflows [1]. Compared to free-base analogs requiring solubilization optimization, this pre-salted form reduces protocol development time and is compatible with standard HATU/EDC coupling conditions commonly used in peptide mimetic and PROTAC synthesis.

Multi-Gram Scale Synthesis Enabled by Competitive Supplier Landscape

With three or more independent suppliers offering the compound at ≥95% purity and published prices ranging from $338 (0.05 g) to $6,266 (10 g), procurement is not constrained to a single source [1]. This multi-vendor availability supports both initial milligram-scale SAR exploration and subsequent gram-scale lead optimization campaigns, with the potential for competitive quotation reducing overall program cost relative to single-source comparator building blocks [1].

Quote Request

Request a Quote for (1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.